Cas no 2229192-32-7 (4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-amine)

4-(3,5-Difluoropyridin-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with an aminogroup and a 3,5-difluoropyridin-4-yl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the thiazole-amine functionality offers versatile reactivity for further derivatization. Its well-defined synthesis and high purity make it suitable for applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The compound’s balanced lipophilicity and hydrogen-bonding capacity contribute to its utility in medicinal chemistry.
4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-amine structure
2229192-32-7 structure
Product Name:4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-amine
CAS No:2229192-32-7
MF:C8H5F2N3S
MW:213.207206487656
CID:5815092
PubChem ID:165613702
Update Time:2025-10-21

4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-amine
    • 2229192-32-7
    • EN300-1760549
    • Inchi: 1S/C8H5F2N3S/c9-4-1-12-2-5(10)7(4)6-3-14-8(11)13-6/h1-3H,(H2,11,13)
    • InChI Key: PGFKHLOXBCNDET-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1C(=CN=CC=1F)F

Computed Properties

  • Exact Mass: 213.01722467g/mol
  • Monoisotopic Mass: 213.01722467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 80Ų

4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-amine Pricemore >>

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Additional information on 4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-amine

Introduction to 4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-amine (CAS No. 2229192-32-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2229192-32-7, represents a structurally intriguing heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound belongs to the thiazole and pyridine classes, two pharmacophore-rich scaffolds widely recognized for their biological activity and therapeutic potential. The presence of fluorine atoms at the 3rd and 5th positions of the pyridine ring introduces unique electronic and steric properties, enhancing its interaction with biological targets. This introduction explores the chemical characteristics, synthetic pathways, biological significance, and recent advancements in the application of 4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-amine in drug discovery and molecular research.

The molecular framework of 4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-amine consists of a thiazole ring connected to a pyridine moiety via an amine linkage. The thiazole core is a sulfur-containing five-membered heterocycle known for its stability and versatility in medicinal chemistry. The pyridine ring further contributes to the compound's pharmacological profile by providing a hydrogen bond acceptor site and influencing electronic distribution through its electron-withdrawing fluorine substituents. These structural features make 4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-amine a promising candidate for modulating various biological pathways.

The synthesis of 4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-amine involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high purity. One common approach begins with the condensation of thioamides with β-ketoesters or α-haloketones to form the thiazole ring. Subsequent functionalization at the 4-position of the pyridine ring is achieved through nucleophilic substitution or cross-coupling reactions. The introduction of fluorine atoms at the 3rd and 5th positions can be accomplished using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). These synthetic strategies ensure that the final product retains its desired structural integrity and reactivity.

The biological significance of 4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-amine stems from its ability to interact with multiple targets in biological systems. Recent studies have demonstrated its potential as an inhibitor of kinases and other enzymes involved in cancer progression. The fluorine substituents enhance binding affinity by improving hydrophobic interactions and reducing steric hindrance. Additionally, the thiazole-pyridine hybrid structure allows for versatile modifications, enabling researchers to fine-tune its pharmacokinetic properties. Preclinical investigations have revealed that derivatives of this compound exhibit promising antitumor effects by disrupting signaling pathways critical for cell proliferation and survival.

In addition to oncology applications, 4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-amine has shown promise in addressing inflammatory diseases. Its molecular structure facilitates interactions with receptors and enzymes mediating inflammation responses. By modulating these pathways, the compound may offer therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, its stability under physiological conditions makes it an attractive scaffold for drug development. Researchers are exploring its potential as an antimicrobial agent as well, given the increasing prevalence of drug-resistant pathogens.

The role of computational chemistry in optimizing 4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-am ine derivatives cannot be overstated. Molecular docking simulations have been instrumental in identifying key interactions between this compound and biological targets such as protein kinases or transcription factors. These studies provide insights into binding modes and suggest structural modifications that could enhance efficacy while minimizing side effects. High-throughput virtual screening (HTVS) has further accelerated the discovery process by rapidly evaluating thousands of analogs for their binding potential.

Recent advances in synthetic methodologies have expanded the toolkit available for designing derivatives of 4-(3 ,5 -difluoropy ridin -4 -y l ) -1 , 3 -th i az ol -2 -ami ne . Transition-metal-catalyzed reactions have enabled efficient introduction of complex functionalities into its core structure without compromising yield or purity . Biocatalytic approaches , such as enzymatic resolution , offer environmentally friendly alternatives to traditional synthetic routes . These innovations not only streamline production but also open new avenues for structural diversification.

The pharmaceutical industry has taken notice of 4-(3 ,5 -dif luoro py ridi n e - 4 -y l ) -1 , 3 -th i az ol - 2 -ami ne 's potential , with several companies investing in its further development . Clinical trials are underway to evaluate its efficacy against various diseases , including cancer and inflammatory disorders . Preliminary results are encouraging , suggesting that this compound may soon transition from academic research to clinical use . Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

The future directions for research on 4-( 3 ,5 -dif luoro py ridi n e - 4 -y l ) -1 , 3 -th i az ol - 2 am ine are multifaceted . Exploration of novel synthetic routes will continue to enhance production efficiency while maintaining high enantiopurity . Investigating new biological targets will expand its therapeutic applications beyond current focuses . Additionally , combining this compound with other drugs through rational drug design may synergize their effects , leading to more effective treatments . As our understanding grows , so too will opportunities for innovation within this promising chemical space.

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